1-Butanol, 3-(tributylstannyl)-
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Overview
Description
1-Butanol, 3-(tributylstannyl)- is an organic compound that belongs to the class of organotin compounds. It is characterized by the presence of a butanol group attached to a tributylstannyl moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butanol, 3-(tributylstannyl)- can be synthesized through various methods. One common approach involves the reaction of 1-butanol with tributyltin hydride in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of 1-Butanol, 3-(tributylstannyl)- often involves the use of Grignard reagents. The Grignard reaction is a versatile method for forming carbon-carbon bonds and can be used to introduce the tributylstannyl group onto the butanol backbone .
Chemical Reactions Analysis
Types of Reactions
1-Butanol, 3-(tributylstannyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler organotin derivatives.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield butanoic acid, while substitution reactions can produce various organotin derivatives .
Scientific Research Applications
1-Butanol, 3-(tributylstannyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of 1-Butanol, 3-(tributylstannyl)- involves its interaction with molecular targets through its organotin moiety. The compound can form complexes with various biomolecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Butanol: A primary alcohol with similar structural features but lacking the tributylstannyl group.
Tributyltin Chloride: An organotin compound with a chloride substituent instead of the butanol group.
2-Butanol, 3-(tributylstannyl)-: A similar compound with a different position of the hydroxyl group
Uniqueness
1-Butanol, 3-(tributylstannyl)- is unique due to its combination of a butanol backbone with a tributylstannyl group.
Properties
IUPAC Name |
3-tributylstannylbutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O.3C4H9.Sn/c1-2-3-4-5;3*1-3-4-2;/h2,5H,3-4H2,1H3;3*1,3-4H2,2H3; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUOAFVTLOYSCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(C)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36OSn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440186 |
Source
|
Record name | 1-Butanol, 3-(tributylstannyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104108-22-7 |
Source
|
Record name | 1-Butanol, 3-(tributylstannyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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